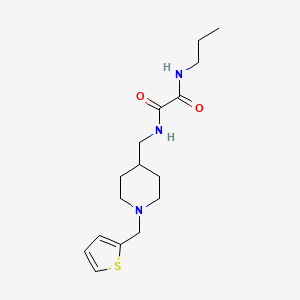

N1-propyl-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide

Description

N1-Propyl-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide is a synthetic oxalamide derivative characterized by a propyl group at the N1 position and a piperidin-4-ylmethyl moiety substituted with a thiophen-2-ylmethyl group at the N2 position. The compound’s structure integrates a thiophene ring, known for its electron-rich aromatic system, and a piperidine scaffold, which may influence its basicity and conformational flexibility.

Properties

IUPAC Name |

N-propyl-N'-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O2S/c1-2-7-17-15(20)16(21)18-11-13-5-8-19(9-6-13)12-14-4-3-10-22-14/h3-4,10,13H,2,5-9,11-12H2,1H3,(H,17,20)(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBBAWNKMGRYRSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C(=O)NCC1CCN(CC1)CC2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of (1-(Thiophen-2-Ylmethyl)Piperidin-4-Yl)Methanamine

The piperidine intermediate is synthesized through the following steps:

Step 1: N-Alkylation of Piperidin-4-ylmethanamine

Piperidin-4-ylmethanamine undergoes alkylation with 2-(chloromethyl)thiophene in the presence of a base such as potassium carbonate (K₂CO₃). The reaction typically proceeds in polar aprotic solvents like dimethylformamide (DMF) at 60–80°C for 12–24 hours:

$$

\text{Piperidin-4-ylmethanamine + 2-(Chloromethyl)thiophene} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{(1-(Thiophen-2-ylmethyl)piperidin-4-yl)methanamine}

$$

Yield Optimization :

- Excess 2-(chloromethyl)thiophene (1.5 equiv) improves conversion.

- Microwave-assisted synthesis reduces reaction time to 2–4 hours.

Purification :

Crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.

Oxalamide Bridge Formation

The oxalamide moiety is constructed using oxalyl chloride as the central carbonyl source. Two strategies dominate:

Sequential Amide Coupling

Step 2: Reaction with Oxalyl Chloride

(1-(Thiophen-2-ylmethyl)piperidin-4-yl)methanamine is treated with oxalyl chloride (1.1 equiv) in anhydrous dichloromethane (DCM) at 0°C. Triethylamine (TEA, 2.2 equiv) is added to scavenge HCl:

$$

\text{Intermediate + ClC(O)C(O)Cl} \xrightarrow{\text{TEA, DCM}} \text{N-(Piperidinylmethyl)oxalyl chloride}

$$

Step 3: Propylamine Coupling

The intermediate oxalyl chloride is reacted with propylamine (1.05 equiv) in DCM at room temperature. Excess amine ensures complete displacement of the remaining chloride:

$$

\text{N-(Piperidinylmethyl)oxalyl chloride + Propylamine} \rightarrow \text{Target Compound}

$$

Reaction Conditions :

One-Pot Coupling Using Activation Reagents

Alternative protocols employ carbodiimide-based activators (e.g., EDCl/HOBt) to form the oxalamide directly from oxalic acid:

$$

\text{Oxalic acid + EDCl/HOBt} \rightarrow \text{Activated intermediate} \

\text{Intermediate + Propylamine + Piperidine derivative} \rightarrow \text{Target Compound}

$$

Advantages :

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Recent advancements utilize microreactor systems to enhance yield and safety:

- Oxalyl chloride reaction : Conducted in a PTFE reactor at 30°C with residence time <5 minutes.

- Amine coupling : Two-stage mixer-separator setup minimizes byproduct formation.

Purification Technologies

- Simulated moving bed (SMB) chromatography : Achieves >99.5% purity for pharmaceutical-grade material.

- Crystallization optimization : Ethyl acetate/hexane systems produce needle-like crystals with consistent polymorphic form.

Analytical Characterization

Critical quality control metrics include:

| Parameter | Method | Specification |

|---|---|---|

| Purity | HPLC (C18 column) | ≥99.0% (area %) |

| Residual Solvents | GC-FID | <500 ppm (DMF) |

| Chiral Purity | Chiral HPLC | >99.9% ee |

| Water Content | Karl Fischer Titration | <0.5% w/w |

Structural Confirmation :

- MS (ESI+) : m/z 324.2 [M+H]⁺.

- ¹H NMR (400 MHz, CDCl₃) : δ 7.21 (d, J=3.1 Hz, 1H, thiophene), 4.12 (s, 2H, NCH₂), 3.85 (m, 2H, piperidine).

Challenges and Mitigation Strategies

Byproduct Formation

Scalability Issues

- Exothermic reactions : Jacketed reactors with precise temperature control (-10°C to 50°C range).

- Solid handling : Fluidized bed drying for hygroscopic intermediates.

Emerging Methodologies

Enzymatic Amination

Pilot studies demonstrate lipase-catalyzed oxalamide formation in aqueous media:

Photochemical Activation

UV-initiated thiol-ene reactions for piperidine functionalization:

- Wavelength : 365 nm, 8W lamp.

- Throughput : 90% conversion in 30 minutes.

Chemical Reactions Analysis

Types of Reactions

N1-propyl-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The oxalamide linkage can be reduced to form amines.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

N1-propyl-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

Pharmacology: Research focuses on its interaction with various receptors and enzymes in the body.

Chemical Biology: It is used as a tool compound to study biological pathways and mechanisms.

Industrial Applications:

Mechanism of Action

The mechanism of action of N1-propyl-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide involves its interaction with specific molecular targets in the body. These targets may include neurotransmitter receptors, ion channels, or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Derivatives

Oxalamide derivatives are widely studied for their diverse applications in medicinal and materials chemistry. Below, we compare the target compound with structurally analogous molecules, focusing on synthesis, physicochemical properties, and functional group contributions.

Structural and Functional Group Analysis

- Target Compound: Features a thiophene ring and piperidine moiety.

- Compound 10 (): N1,N2-bis(2-(4-(2-(4-hydroxy-3-methoxyphenyl)-4-methyl-5-oxoimidazolidin-1-yl)phenyl)-2,4-dimethyl-5-oxoimidazolidin-1-yl)oxalamide. This bis-imidazolidinone oxalamide contains methoxyphenyl and imidazolidinone groups, which increase molecular complexity and hydrogen-bonding capacity.

Key Observations :

- Molecular Complexity: Compound 10’s bis-imidazolidinone structure results in a significantly higher molecular weight (~1058.9 g/mol) compared to the target compound (~393.5 g/mol), likely reducing its solubility in polar solvents.

- Synthetic Efficiency: The high yield (86%) of Compound 10 suggests optimized reaction conditions for imidazolidinone formation, whereas synthetic details for the target compound remain unspecified in the available literature .

- Functional Group Impact : The thiophene in the target compound may enhance hydrophobic interactions in biological systems, whereas Compound 10’s methoxyphenyl groups could improve binding to polar targets via hydrogen bonding.

Analytical Techniques for Structural Confirmation

Crystallographic tools such as SHELX (for refinement) and ORTEP-3 (for graphical representation) are critical for elucidating the three-dimensional structures of such compounds. These methods ensure accurate determination of bond lengths, angles, and conformational preferences, which are vital for structure-activity relationship (SAR) studies .

Research Implications and Limitations

- Safety Considerations : The target compound’s safety profile mandates precautions against thermal degradation (P210) and restricted access (P102), which may differ from other oxalamides depending on substituent reactivity .

Q & A

Basic: What are the key steps and optimization strategies for synthesizing N1-propyl-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide?

Methodological Answer:

The synthesis involves multi-step organic reactions:

- Step 1: Preparation of the piperidine intermediate (e.g., 1-(thiophen-2-ylmethyl)piperidin-4-ylmethanol) via nucleophilic substitution or reductive amination under inert conditions (argon/nitrogen) .

- Step 2: Formation of the oxalamide core by reacting oxalyl chloride with the propylamine and piperidine intermediates. Solvent choice (e.g., dichloromethane, THF) and temperature control (0–25°C) are critical to minimize side reactions .

- Step 3: Purification via column chromatography or recrystallization to achieve >95% purity. Yield optimization may require iterative adjustment of stoichiometry, catalyst use (e.g., DMAP for acylation), or microwave-assisted synthesis .

Key Analytical Validation:

- Monitor reaction progress using TLC or LC-MS.

- Confirm final structure via / NMR and high-resolution mass spectrometry (HRMS) .

Basic: Which structural characterization techniques are essential for confirming the compound’s identity and purity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- NMR identifies proton environments (e.g., propyl chain -CH- at δ 1.2–1.6 ppm, thiophene protons at δ 6.8–7.4 ppm) .

- NMR confirms carbonyl (C=O) signals at ~160–170 ppm and heterocyclic carbons .

- Mass Spectrometry:

- HRMS validates molecular weight (e.g., calculated for CHNOS: 377.18 g/mol) .

- X-ray Crystallography:

- HPLC:

- Assess purity (>98%) with a C18 column and UV detection at 254 nm .

Basic: How can researchers screen the compound’s biological activity in preliminary assays?

Methodological Answer:

- Target-Based Assays:

- Enzyme Inhibition: Use fluorescence polarization or SPR to measure binding affinity to targets like cyclooxygenase (IC determination) .

- Receptor Binding: Radioligand displacement assays (e.g., for GPCRs or ion channels) .

- Cell-Based Assays:

- Cytotoxicity (MTT assay) and anti-inflammatory activity (e.g., TNF-α/IL-6 ELISA in macrophages) .

- Controls: Include positive controls (e.g., indomethacin for COX inhibition) and vehicle controls (DMSO <0.1%) .

Advanced: How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking:

- Use AutoDock Vina or Schrödinger Suite to dock the compound into target proteins (e.g., COX-2 or 5-HT receptors). Focus on hydrogen bonding with oxalamide carbonyls and π-π stacking with thiophene .

- Molecular Dynamics (MD):

- Simulate binding stability (50–100 ns) in GROMACS to assess conformational changes and binding free energy (MM-PBSA) .

- SAR Studies:

- Modify substituents (e.g., propyl vs. phenyl groups) and compare docking scores to optimize affinity .

Advanced: How to resolve contradictions in biological activity data across different assays?

Methodological Answer:

- Troubleshooting Steps:

- Purity Verification: Re-analyze compound via HPLC and HRMS to exclude impurities .

- Assay Conditions: Ensure consistent pH, temperature, and co-solvents (e.g., DMSO tolerance varies by cell line) .

- Target Selectivity: Perform counter-screens against related enzymes/receptors to rule off-target effects .

- Stereochemical Considerations: Separate enantiomers via chiral HPLC and test individually if racemic mixtures show variability .

- Case Study: Discrepancies in IC values for COX-1 vs. COX-2 may arise from differential binding pocket accessibility, resolved via X-ray co-crystallography .

Advanced: What strategies improve the compound’s pharmacokinetic properties for in vivo studies?

Methodological Answer:

- Solubility Enhancement:

- Use salt formation (e.g., HCl salt) or nanoformulation (liposomes) .

- Metabolic Stability:

- Permeability:

- Assess Caco-2 monolayer permeability. Add methyl/polyethylene glycol (PEG) groups to improve LogP .

- In Vivo Validation:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.